o-(3,5-Difluorobenzyl)hydroxylamine hydrochloride

Description

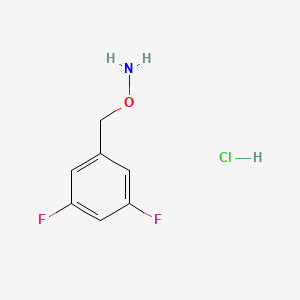

o-(3,5-Difluorobenzyl)hydroxylamine hydrochloride: is a chemical compound with the molecular formula C7H8ClF2NO and a molecular weight of 195.59 g/mol . This compound is characterized by the presence of a hydroxylamine group attached to a benzyl ring substituted with two fluorine atoms at the 3 and 5 positions. It is commonly used in research and industrial applications due to its unique chemical properties.

Properties

Molecular Formula |

C7H8ClF2NO |

|---|---|

Molecular Weight |

195.59 g/mol |

IUPAC Name |

O-[(3,5-difluorophenyl)methyl]hydroxylamine;hydrochloride |

InChI |

InChI=1S/C7H7F2NO.ClH/c8-6-1-5(4-11-10)2-7(9)3-6;/h1-3H,4,10H2;1H |

InChI Key |

CKGIITMBWCAFOY-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1F)F)CON.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of o-(3,5-Difluorobenzyl)hydroxylamine hydrochloride typically involves the reaction of 3,5-difluorobenzyl chloride with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is purified using techniques such as distillation, crystallization, and chromatography .

Chemical Reactions Analysis

Types of Reactions: o-(3,5-Difluorobenzyl)hydroxylamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form amines.

Substitution: The fluorine atoms on the benzyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents such as sodium methoxide and potassium tert-butoxide are employed for substitution reactions.

Major Products Formed:

Oxidation: Nitroso and nitro derivatives.

Reduction: Amines.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Chemistry: o-(3,5-Difluorobenzyl)hydroxylamine hydrochloride is used as a reagent in organic synthesis for the preparation of oximes and other nitrogen-containing compounds .

Biology: In biological research, this compound is used as a derivatization reagent for the detection and quantification of carbonyl-containing compounds in biological samples .

Medicine: The compound is investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of drugs targeting specific enzymes and receptors .

Industry: In industrial applications, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals .

Mechanism of Action

The mechanism of action of o-(3,5-Difluorobenzyl)hydroxylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxylamine group can form covalent bonds with carbonyl groups in proteins and other biomolecules, leading to the inhibition or modulation of their activity . This interaction is crucial for its use as a derivatization reagent in analytical chemistry and as a potential pharmaceutical intermediate .

Comparison with Similar Compounds

o-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride: This compound has a similar structure but with five fluorine atoms on the benzyl ring.

o-(3,4-Difluorobenzyl)hydroxylamine hydrochloride: This compound has fluorine atoms at the 3 and 4 positions instead of 3 and 5.

Uniqueness: o-(3,5-Difluorobenzyl)hydroxylamine hydrochloride is unique due to the specific positioning of the fluorine atoms, which influences its reactivity and interaction with other molecules. This makes it particularly useful in certain synthetic and analytical applications where other similar compounds may not be as effective .

Biological Activity

O-(3,5-Difluorobenzyl)hydroxylamine hydrochloride is a compound that has garnered attention due to its unique structural features and potential biological activities. This article explores its biological activity, particularly focusing on its role as an enzyme inhibitor and its antimicrobial properties.

Chemical Structure and Properties

The molecular formula of o-(3,5-Difluorobenzyl)hydroxylamine is CHFNO·HCl, with a molecular weight of approximately 175.14 g/mol. The presence of two fluorine atoms on the benzene ring significantly influences both its chemical reactivity and biological activity. Hydroxylamines are known for their ability to participate in nucleophilic substitution reactions, which can lead to various biological effects.

Research indicates that o-(3,5-Difluorobenzyl)hydroxylamine and its derivatives exhibit biological activities primarily as potential inhibitors of enzymes involved in metabolic pathways. Notably, studies have shown that certain hydroxylamine derivatives can inhibit indoleamine 2,3-dioxygenase (IDO1) , an enzyme implicated in immune regulation and cancer progression. The fluorinated structure enhances the compound's potency and selectivity as an inhibitor compared to non-fluorinated analogs .

Antimicrobial Activity

Recent studies have also explored the antimicrobial properties of hydroxylamine derivatives, including o-(3,5-Difluorobenzyl)hydroxylamine. In a screening against various bacterial strains, it was found that hydroxylamines can exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds were tested against Staphylococcus aureus , Escherichia coli , and Pseudomonas aeruginosa , with minimum inhibitory concentrations (MICs) determined to evaluate their effectiveness .

Table 1: Antimicrobial Activity of Hydroxylamine Derivatives

Case Studies

A case study on the use of hydroxylamines as antibacterial agents highlighted their effectiveness against drug-resistant strains. For example, a derivative similar to o-(3,5-Difluorobenzyl)hydroxylamine showed promising results against Bacillus anthracis with an MIC of <60 μg/mL. This indicates the potential for developing new antibacterial therapies based on hydroxylamines .

Structure-Activity Relationship (SAR)

The biological activity of hydroxylamines is influenced by their structural modifications. For instance, the introduction of halogen atoms at specific positions on the aromatic ring has been shown to enhance inhibitory potency against IDO1. The meta position is particularly beneficial for increasing activity compared to other substitutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.